ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
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Overview
Description
Ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is a Schiff base compound derived from the condensation of ethyl 4-aminobenzoate and 2-hydroxy-3-methoxybenzaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate typically involves a condensation reaction between ethyl 4-aminobenzoate and 2-hydroxy-3-methoxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of metal complexes for catalytic and electronic applications.
Biological Studies: Investigated for its interactions with biomolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate involves its ability to form complexes with metal ions, which can enhance its biological activity. The compound can interact with cellular targets, such as enzymes and receptors, through coordination bonds, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate.
2-Hydroxy-3-methoxybenzaldehyde: Another precursor used in the synthesis.
Ethyl 4-{[(1E)-(2-hydroxy-4-methoxyphenyl)methylene]amino}benzoate: A similar Schiff base with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both hydroxyl and methoxy groups on the phenyl ring provides a unique electronic environment that can enhance its interactions with metal ions and biological targets .
Properties
IUPAC Name |
ethyl 4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(20)12-7-9-14(10-8-12)18-11-13-5-4-6-15(21-2)16(13)19/h4-11,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHNNXMGWZGPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20772-67-2 |
Source
|
Record name | ALPHA-(4-(ETHOXYCARBONYL)PHENYLIMINO)-6-METHOXY-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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